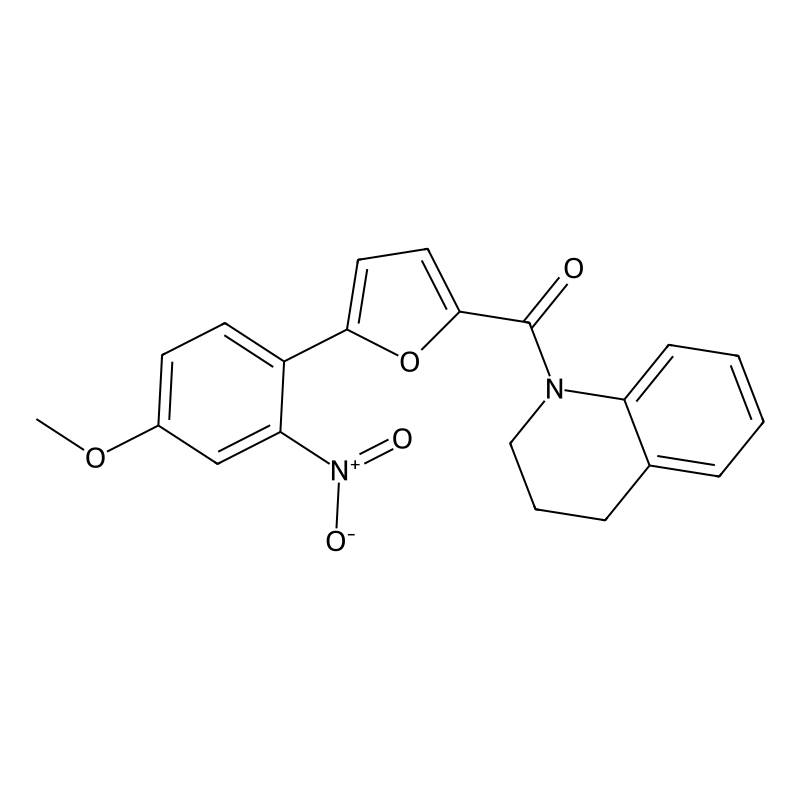

(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxy-2-nitrophenyl)furan-2-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxy-2-nitrophenyl)furan-2-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a quinoline moiety and a furan ring substituted with a nitrophenyl group. The presence of these functional groups suggests potential reactivity and biological activity. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific arrangement of functional groups in this compound may influence its interactions with biological targets.

There is no current information available on the specific mechanism of action of this compound.

- Nitro group: Nitro groups can be explosive under certain conditions. However, the presence of the aromatic ring and other substituents likely reduces this risk.

- Potential skin and eye irritant: The compound may cause irritation upon contact with skin or eyes due to the presence of the nitro group and the heterocyclic rings.

Currently, there is limited publicly available information regarding the specific scientific research applications of (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxy-2-nitrophenyl)furan-2-yl)methanone.

While no scientific research specific to this compound has been identified, research has been conducted on related compounds, including:

- 3,4-Dihydroquinolin-1(2H)-ones: These compounds have been explored for their potential antimicrobial and antiproliferative activities. However, research on this specific group is limited. Source: "Synthesis and Antimicrobial Activity of Novel 3,4-Dihydroquinolin-1(2H)-ones and Related Derivatives" by El-Dien et al. in Molecules (2011): )

- Nitrophenyl derivatives: Compounds containing a nitrophenyl group have been investigated for various applications, including as antimicrobial agents, anticancer agents, and anti-inflammatory agents. However, the specific research on these applications is vast and not directly related to the compound of interest here.

- Nucleophilic substitutions: The presence of the methanone group allows for nucleophilic attack, potentially leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

- Electrophilic aromatic substitution: The aromatic nature of the nitrophenyl group can participate in electrophilic substitutions, modifying the aromatic system.

- Reduction reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's biological activity.

These reactions can be facilitated by various catalysts or reagents commonly used in organic synthesis.

- Antimicrobial properties: Quinoline derivatives often exhibit significant antibacterial and antifungal activities.

- Anticancer effects: Compounds with quinoline and furan structures have been reported to induce apoptosis in cancer cells.

- Anti-inflammatory effects: Some derivatives are known to inhibit inflammatory pathways, suggesting potential therapeutic uses.

Computer-aided prediction tools have been employed to assess the biological activity spectrum of similar compounds, indicating that this compound may also possess useful pharmacological properties .

Synthesis of this compound can involve multi-step organic reactions. A plausible synthetic route might include:

- Formation of the quinoline backbone: This could be achieved through a condensation reaction between an appropriate aniline derivative and a ketone.

- Synthesis of the furan moiety: This can be accomplished using a cyclization reaction involving furfural or related compounds.

- Coupling reaction: Finally, the two moieties can be linked through a coupling reaction such as a Mannich reaction or via direct acylation.

Each step requires careful selection of reagents and conditions to ensure high yield and purity.

The potential applications of (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxy-2-nitrophenyl)furan-2-yl)methanone may include:

- Pharmaceutical development: Due to its anticipated biological activities, it could serve as a lead compound for drug development targeting infections or cancer.

- Research tool: It may be utilized in biochemical assays to explore mechanisms of action related to its structural components.

- Agricultural applications: If proven effective against certain pathogens, it could find use as a pesticide or herbicide.

Interaction studies are crucial to understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

- Molecular docking studies: These can predict how the compound binds to specific targets, providing insights into its mechanism of action.

- In vitro assays: Testing against cell lines can reveal cytotoxicity and selectivity profiles.

- Structure-activity relationship analysis: This approach helps identify which structural features contribute most significantly to biological activity.

Such studies would provide valuable information for optimizing the compound's efficacy and safety profile.

Several compounds share structural similarities with (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxy-2-nitrophenyl)furan-2-yl)methanone, including:

- Quinoline derivatives (e.g., 8-hydroxyquinoline) - Known for their antimicrobial properties.

- Furan-based compounds (e.g., 5-hydroxymethylfurfural) - Exhibiting antioxidant and anti-inflammatory effects.

- Nitrophenyl derivatives (e.g., 4-nitrophenol) - Commonly studied for their industrial applications and toxicity profiles.

Comparison TableCompound Type Notable Activities Unique Features Quinoline Derivatives Antimicrobial, anticancer Diverse substitution patterns Furan-based Compounds Antioxidant, anti-inflammatory Reactivity due to furan ring Nitrophenyl Derivatives Industrial applications Toxicity concerns

| Compound Type | Notable Activities | Unique Features |

|---|---|---|

| Quinoline Derivatives | Antimicrobial, anticancer | Diverse substitution patterns |

| Furan-based Compounds | Antioxidant, anti-inflammatory | Reactivity due to furan ring |

| Nitrophenyl Derivatives | Industrial applications | Toxicity concerns |

This compound stands out due to its unique combination of quinoline and furan structures along with specific substituents that may enhance its bioactivity compared to its analogs.